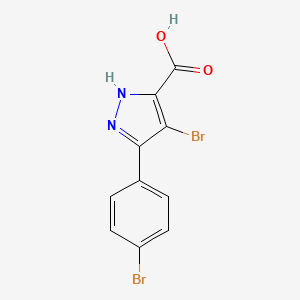

4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1319131-87-7

Cat. No.: VC2917141

Molecular Formula: C10H6Br2N2O2

Molecular Weight: 345.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1319131-87-7 |

|---|---|

| Molecular Formula | C10H6Br2N2O2 |

| Molecular Weight | 345.97 g/mol |

| IUPAC Name | 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

| Standard InChI Key | HXLYQTRCABXQDI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br |

Introduction

4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with two bromine atoms and a carboxylic acid group. Its unique structure contributes to various chemical properties and potential applications in medicinal chemistry and materials science. This compound is identified by the CAS number 1319131-87-7 and has garnered attention due to its intriguing chemical reactivity and biological activities .

Synthesis and Chemical Reactions

The synthesis of 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by carboxylation. In industrial settings, these synthetic routes may be optimized for large-scale production using continuous flow reactors to enhance efficiency during bromination and carboxylation processes. Catalysts may be employed to improve reaction rates and yields.

Synthesis Steps:

-

Pyrazole Ring Formation: This involves the condensation of appropriate precursors to form the pyrazole core.

-

Bromination: Introduction of bromine atoms at specific positions on the pyrazole ring.

-

Carboxylation: Addition of a carboxylic acid group to the pyrazole ring.

Applications and Biological Activities

4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The compound's potential therapeutic effects arise from its interactions with specific enzymes or receptors, modulating their activity through various mechanisms.

Potential Applications:

-

Medicinal Chemistry: Potential use in drug development due to its biological activities.

-

Materials Science: Its unique chemical structure makes it suitable for various synthetic applications.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume